2-(Methylsulfonyl)-5-nitrotoluene
Overview
Description
2-(Methylsulfonyl)-5-nitrotoluene is an organic compound with the molecular formula C8H9NO4S It is characterized by a toluene core substituted with a methylsulfonyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-nitrotoluene typically involves the nitration of 2-methylsulfonyl toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, better temperature control, and higher efficiency compared to traditional batch processes. The use of continuous flow reactors also allows for the precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: N, N′, N″-trihydroxyisocyanuric acid (THICA) as the catalyst and nitric acid as the promoter.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-nitro-4-methylsulfonylbenzoic acid.
Reduction: 2-(Methylsulfonyl)-5-aminotoluene.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-5-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfonyl and nitro groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-nitrotoluene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methylsulfonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological nucleophiles. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)ethanol: Used in the synthesis of more complex sulfur-containing compounds.
2-(4-Methylsulfonylphenyl)indole: Exhibits dual antimicrobial and anti-inflammatory activities.
Methylsulfonylmethane: Known for its applications in improving skin hydration and elasticity.
Uniqueness
2-(Methylsulfonyl)-5-nitrotoluene is unique due to the presence of both a nitro group and a methylsulfonyl group on the toluene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-methylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQJBGKYCHBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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